molecular formula C10H12ClF3N2 B1451736 3-Chloro-N-isobutyl-5-(trifluoromethyl)-2-pyridinamine CAS No. 1036583-63-7

3-Chloro-N-isobutyl-5-(trifluoromethyl)-2-pyridinamine

Cat. No.: B1451736
CAS No.: 1036583-63-7
M. Wt: 252.66 g/mol
InChI Key: XAJJVOMNCQBPMJ-UHFFFAOYSA-N
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Description

3-Chloro-N-isobutyl-5-(trifluoromethyl)-2-pyridinamine is a heterocyclic compound that contains a pyridine ring substituted with chlorine, isobutyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-isobutyl-5-(trifluoromethyl)-2-pyridinamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-2-pyridinecarboxylic acid and isobutylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent and a catalyst to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize waste. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-isobutyl-5-(trifluoromethyl)-2-pyridinamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and appropriate ligands are often employed in coupling reactions, with the reactions conducted under inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex biaryl or heteroaryl compounds.

Scientific Research Applications

3-Chloro-N-isobutyl-5-(trifluoromethyl)-2-pyridinamine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and conductive polymers.

    Biological Studies: The compound is used in biological studies to explore its effects on various cellular pathways and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-Chloro-N-isobutyl-5-(trifluoromethyl)-2-pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-isobutyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
  • 3-Chloro-N-isobutyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Uniqueness

3-Chloro-N-isobutyl-5-(trifluoromethyl)-2-pyridinamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-chloro-N-(2-methylpropyl)-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClF3N2/c1-6(2)4-15-9-8(11)3-7(5-16-9)10(12,13)14/h3,5-6H,4H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJJVOMNCQBPMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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